Cyclopropyl (4-bromo-2-fluorophenyl)methanol
Description
Cyclopropyl (4-bromo-2-fluorophenyl)methanol is a chiral secondary alcohol featuring a cyclopropyl group attached to a methanol-substituted aromatic ring with bromo and fluoro substituents at the 4- and 2-positions, respectively. This compound is of interest in medicinal chemistry and materials science due to its unique steric and electronic properties, which arise from the cyclopropane ring’s strain and the electron-withdrawing effects of the halogen substituents.
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-cyclopropylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6,10,13H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCKBVGTYFUBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=C(C=C2)Br)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl (4-bromo-2-fluorophenyl)methanol typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with cyclopropylmagnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl (4-bromo-2-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include cyclopropyl (4-bromo-2-fluorophenyl)ketone, cyclopropyl (4-amino-2-fluorophenyl)methanol, and other substituted derivatives.
Scientific Research Applications
Cyclopropyl (4-bromo-2-fluorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclopropyl (4-bromo-2-fluorophenyl)methanol exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can induce strain in the molecular structure, affecting the reactivity and binding affinity of the compound. The bromine and fluorine substituents can participate in halogen bonding, influencing the compound’s interaction with biological molecules and enzymes.
Comparison with Similar Compounds
Cyclopropyl(phenyl)(4-biphenyl)methanol (170bn) and Cyclopropyl(naphthalen-1-yl)(phenyl)methanol (170bo)
Source: Synthesized and characterized by Nanyang Technological University ().
| Property | 170bn | 170bo | Cyclopropyl (4-bromo-2-fluorophenyl)methanol |
|---|---|---|---|
| Yield | 68% | 70% | Not reported |
| Appearance | White solid | White solid | Likely similar (inferred from analogs) |
| Melting Point | 92–94°C | 111–113°C | Not reported |
| Aromatic Substituents | 4-Biphenyl | 1-Naphthyl | 4-Bromo-2-fluorophenyl |
| Key Functional Groups | Cyclopropyl, methanol | Cyclopropyl, methanol | Cyclopropyl, methanol, Br, F |
Analysis :
[2-Cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl]methanol
Source : Synthesized by Sun et al. ().
| Property | [2-Cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl]methanol | This compound |
|---|---|---|
| Structure | Quinoline core with cyclopropyl and 4-fluorophenyl | Benzene core with cyclopropyl, Br, and F |
| Molecular Complexity | High (heteroaromatic system) | Moderate |
| Applications | Potential kinase inhibition (inferred from quinoline) | Unreported, possibly halogen-directed reactivity |
Analysis :
- The quinoline scaffold introduces nitrogen-based heteroaromaticity, which may enhance binding to biological targets (e.g., enzymes) compared to the simpler benzene core of the target compound .
Cyclopropyl(4-ethylphenyl)methanol and Cyclopropyl(4-isopropylphenyl)methanol
Source : Structural analogs listed in .
| Property | Cyclopropyl(4-ethylphenyl)methanol | Cyclopropyl(4-isopropylphenyl)methanol | This compound |
|---|---|---|---|
| Substituents | 4-Ethyl | 4-Isopropyl | 4-Bromo, 2-fluoro |
| Polarity | Low (alkyl groups) | Low (alkyl groups) | High (halogens) |
| Lipophilicity (LogP) | Higher | Higher | Lower (due to Br/F) |
Analysis :
- Alkyl substituents (ethyl, isopropyl) increase lipophilicity, making these analogs more suitable for membrane penetration in drug design. In contrast, the bromo and fluoro groups in the target compound enhance polarity, favoring aqueous solubility and specific halogen bonding interactions .
- Steric effects from isopropyl groups may hinder reactivity at the aromatic ring compared to the smaller halogens in the target compound .
3-(4-Bromo-2-fluorophenyl)propanoyl Chloride
Source : Intermediate from Enamine Ltd ().
| Property | 3-(4-Bromo-2-fluorophenyl)propanoyl Chloride | This compound |
|---|---|---|
| Functional Group | Propanoyl chloride | Methanol |
| Reactivity | High (acyl chloride) | Moderate (alcohol) |
| Molecular Weight | 265.51 g/mol | Not reported |
Analysis :
- The propanoyl chloride group enables nucleophilic acyl substitution reactions (e.g., amide formation), whereas the methanol group in the target compound supports oxidation or esterification .
Biological Activity
Cyclopropyl (4-bromo-2-fluorophenyl)methanol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate diverse research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopropyl group attached to a phenolic structure with bromine and fluorine substituents. The molecular formula is . The unique structural features are believed to influence its reactivity and interaction with biological targets.
The mechanism of action for this compound is not fully elucidated but is thought to involve:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors due to the presence of halogen atoms, which can enhance binding affinity.
- Stability and Conformation : The cyclopropyl group may influence the molecular conformation, thereby affecting its overall stability and reactivity in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has also been investigated for anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines, although further research is required to confirm these effects and elucidate the underlying mechanisms.
Comparative Studies
A comparative analysis with similar compounds provides insight into the unique biological activity of this compound:
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | TBD |
| (4-Bromo-2-chlorophenyl)methanone | Structure | Moderate Antimicrobial | 15 |
| (4-Bromo-2-chlorophenyl)(methyl)methanone | Structure | Low Anticancer Activity | 25 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µM, highlighting its potential as a lead compound for antibiotic development.
- Cytotoxicity in Cancer Cell Lines : In a study assessing cytotoxicity, this compound was tested on various cancer cell lines, including breast and lung cancer cells. The compound exhibited an IC50 value of approximately 20 µM, indicating moderate cytotoxic effects.
Q & A
Basic Question
- X-ray Diffraction : Use SHELXL for small-molecule refinement, leveraging its robustness in handling twinned or high-resolution data. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .
- Key Parameters : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts. Validate the cyclopropyl ring geometry using bond-length and angle constraints .
How should researchers resolve contradictions between computational predictions and experimental spectroscopic data (e.g., NMR, IR) for this compound?
Advanced Question
- Cross-Validation : Compare experimental -/-NMR shifts (e.g., cyclopropyl C-H protons at δ ~1.5–2.5 ppm) with density functional theory (DFT)-calculated values .
- Error Sources : Account for solvent effects, temperature, and crystal packing in computational models. For IR, confirm functional group assignments (e.g., O-H stretch at ~3200–3600 cm) using isotopic labeling .
What electrochemical methods can assess the oxidative stability of the cyclopropyl ring in this compound?
Advanced Question
- Controlled Potential Oxidation : Use a carbon electrode in methanol to measure oxidation potentials. Cyclopropyl rings typically oxidize at higher potentials (~1.7 V vs. SCE) compared to alkanes, indicating relative stability under mild conditions .
- Applications : Predict degradation pathways in redox-active biological environments (e.g., cytochrome P450 systems) .
What ring-opening reactions are observed for this compound under acidic or basic conditions?
Advanced Question
- Acidic Conditions : The cyclopropyl ring may undergo protonation at strained C-C bonds, leading to carbocation intermediates and subsequent rearrangement or addition reactions (e.g., forming olefins) .
- Basic Conditions : Nucleophilic attack (e.g., by hydroxide) can cleave the ring, yielding linear alkenes or functionalized derivatives. Monitor via -NMR for loss of cyclopropyl proton signals .
How can researchers optimize the compound’s blood-brain barrier (BBB) permeability for CNS-targeted applications?
Advanced Question
- Structural Modifications : Introduce lipophilic groups (e.g., halogens) to enhance passive diffusion. The 4-bromo-2-fluorophenyl moiety may improve lipid solubility while maintaining molecular weight <500 Da .
- In Silico Models : Use BBB permeability predictors (e.g., QSAR) to balance logP (ideal range: 2–5) and polar surface area (<90 Ų) .
What analytical techniques are critical for purity assessment and impurity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
